molecular formula C11H25ClOSi B3057829 ((5-Chloropentyl)oxy)-dimethyl-tert-butylsilane CAS No. 85514-44-9

((5-Chloropentyl)oxy)-dimethyl-tert-butylsilane

Cat. No.: B3057829
CAS No.: 85514-44-9
M. Wt: 236.85 g/mol
InChI Key: NMBHLHINPZVQIR-UHFFFAOYSA-N
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Description

((5-Chloropentyl)oxy)-dimethyl-tert-butylsilane: is an organosilicon compound with the molecular formula C11H25ClOSi. This compound is known for its versatility in various chemical reactions and its applications in scientific research. It is characterized by the presence of a chloropentyl group attached to a dimethyl-tert-butylsilane moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((5-Chloropentyl)oxy)-dimethyl-tert-butylsilane typically involves the reaction of 5-chloropentanol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

5-Chloropentanol+tert-Butyl(dimethyl)silyl chlorideThis compound+HCl\text{5-Chloropentanol} + \text{tert-Butyl(dimethyl)silyl chloride} \rightarrow \text{this compound} + \text{HCl} 5-Chloropentanol+tert-Butyl(dimethyl)silyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a solvent such as dichloromethane or toluene, and the product is purified by distillation or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: ((5-Chloropentyl)oxy)-dimethyl-tert-butylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the chloropentyl group can lead to the formation of the corresponding pentyl group.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution Reactions: Products include azides, thiols, and ethers.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: The major product is the corresponding pentyl derivative.

Scientific Research Applications

Chemistry: ((5-Chloropentyl)oxy)-dimethyl-tert-butylsilane is used as a protecting group for alcohols and amines in organic synthesis. It is also employed as an intermediate in the synthesis of more complex organosilicon compounds.

Biology: In biological research, this compound is used to modify biomolecules, enhancing their stability and solubility. It is also utilized in the synthesis of bioactive molecules and pharmaceuticals.

Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable and biocompatible silicon-based compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives. It is also employed in the manufacture of silicone-based materials.

Mechanism of Action

The mechanism of action of ((5-Chloropentyl)oxy)-dimethyl-tert-butylsilane involves the formation of stable silicon-oxygen bonds, which contribute to its stability and reactivity. The chloropentyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The compound’s ability to form stable silicon-based structures makes it valuable in various applications, including drug delivery and material science.

Comparison with Similar Compounds

  • ((5-Chloropentyl)oxy)methylbenzene
  • ((5-Chloropentyl)oxy)benzoic acid
  • ((5-Chloropentyl)oxy)dimethylsilane

Comparison: ((5-Chloropentyl)oxy)-dimethyl-tert-butylsilane is unique due to the presence of the tert-butyl group, which provides steric hindrance and enhances the compound’s stability. This makes it more resistant to hydrolysis and oxidation compared to similar compounds. Additionally, the dimethylsilane moiety contributes to its versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

85514-44-9

Molecular Formula

C11H25ClOSi

Molecular Weight

236.85 g/mol

IUPAC Name

tert-butyl-(5-chloropentoxy)-dimethylsilane

InChI

InChI=1S/C11H25ClOSi/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h6-10H2,1-5H3

InChI Key

NMBHLHINPZVQIR-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OCCCCCCl

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of t-butyldimethylsilyl chloride (29.5 g, 0.196 mole) and 5-chloro-1-pentanol (20 g, 0.163 mole) under an inert atmosphere was treated with a solution of imidazole (27.7 g, 0.407 mole) in dry DMF (40 mL). The reaction was stirred overnight at room temperature then partitioned between water (200 mL) and OEt2 l (300 mL). The aqueous layer was extracted with more OEt2 (2×100 mL), and the combined extract was dried (Na2SO4). The OEt2 was removed and the residue fractionally distilled. A small fore-run was collected (bp 57° C. (16 mm)) and then [(5-chloro-1-pentyl)oxy](1,1-dimethylethyl)dimethylsilane as a colorless oil (44.8 g, 97%): bp 120°-5° C. (17 mm), IR (film) cm-1 2960, 2940, 2900, 2865, 1475, 1465, 1390, 1365, 1290, 1260, 1110, 1055, 1030, 1010, 982, 940, 910, 840, 815, 780, 725, 660; 1H NMR (200 MHz, CDCl3) δ 3.62 (t, 6.1 Hz, 2H), 3.54 (t, 6.7 Hz, 2H), 1.79 (pentet, 7 Hz, 2H), 1.52 (m, 4H), 0.89 (s, 9H), 0.05 (s, 6H); 13C NMR (22.5 MHz, CDCl3) δ 62.8, 44.9, 32.5, 32.1, 26.0 (3C), 23.3, 18.3 (tertiary), -5.3 (2C); mass spectrum (70 eV) m/e (% base) 238, 236 (M+, not observed), 181, 179 (M+ - t-Bu., 1.0, 2.7), 125 (10.4), 123 (28.3), 95 (9.0), 93 (20.3), 75 (10.6), 73 (10.3) 70 (7.6), 69 (100.0); high resolution mass spectrum (70 eV) m/e 181.0636, 179.0656 (calculated 181.0630, 179.0660 for C7H16OClSi).
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40 mL
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Synthesis routes and methods II

Procedure details

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